molecular formula C22H18ClF2N7O3S B2674670 (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone CAS No. 923515-50-8

(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone

Cat. No. B2674670
CAS RN: 923515-50-8
M. Wt: 533.94
InChI Key: SXWHREKUQJJCSH-UHFFFAOYSA-N
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Description

The compound “(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone” belongs to a family of compounds known as [1,2,3]triazolopyrimidin-7(6H)-ones . These compounds have been reported to inhibit CHIKV replication in the low micromolar range with no toxicity to the host (Vero) cells . They have also been found to efficiently inhibit some metabolic enzymes such as AChE (acetylcholinesterase I and II) and could be used as potential drugs in the treatment of some diseases such as mountain sickness, glaucoma, gastric and duodenal ulcers, epilepsy, osteoporosis, and neurological disorders .


Synthesis Analysis

The synthesis of similar compounds has been reported to involve the use of the Cu (I) catalyzed 1,3 dipolar cycloaddition reaction (click condition) with synthesized glycone and aglycone intermediates .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C19H23ClN5O+ and a molecular weight of 372.9 g/mol . It contains a triazolopyrimidine core, a piperazine ring, and a phenyl ring with a difluoromethylsulfonyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its intricate structure. The presence of the triazolopyrimidine core and the piperazine ring could potentially influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 372.9 g/mol, an XLogP3-AA value of 2.5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, a rotatable bond count of 5, and a topological polar surface area of 41.8 Ų .

Scientific Research Applications

Anticancer Activities

Research has explored the anticancer potential of derivatives related to the compound . Studies have identified several derivatives as promising candidates for cancer treatment, demonstrating significant in vitro anticancer activity. For example, a study on 1,2,4-triazine derivatives bearing the piperazine amide moiety revealed compounds with promising antiproliferative agents compared to cisplatin, a known anticancer drug, in breast cancer cells (L. Yurttaş, Ş. Demirayak, S. Ilgın, Ö. Atlı, 2014)[https://consensus.app/papers/antitumor-activity-evaluation-124triazine-derivatives-yurttaş/c03003a4e9d254bea3b44cde9bd517ec/?utm_source=chatgpt]. Additionally, another study focusing on synthesis, anticancer, and antituberculosis studies for derivatives showed significant activity, suggesting the therapeutic potential of these compounds against diverse diseases (S. Mallikarjuna, Basawaraj Padmashali, C. Sandeep, 2014)[https://consensus.app/papers/synthesis-anticancer-antituberculosis-studies-mallikarjuna/25d6439eecad53caab8afe6ec0686ff2/?utm_source=chatgpt].

Antimicrobial Properties

Derivatives of the compound have also been investigated for their antimicrobial properties. For instance, studies on new 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines demonstrated variable and modest activities against bacterial and fungal strains, indicating their potential as antimicrobial agents (Basavapatna N. Prasanna Kumara, K. Mohana, L. Mallesha, 2013)[https://consensus.app/papers/synthesis-characterization-vitro-evaluation-kumara/c36059f30ed65d998149c45d933ebc26/?utm_source=chatgpt]. Another study on diphenyl piperazine-based sulfanilamides highlighted their better inhibitory potency against bacterial strains compared to sulfanilamide, showcasing the diverse applicability of these compounds in targeting microbial infections (Xian-Long Wang, Lin-Ling Gan, Cheng‐He Zhou, Cong-Yan Yan, 2011)[https://consensus.app/papers/synthesis-evaluation-antimicrobial-activity-diphenyl-wang/f056854cd5f85103991d4e1c360d6827/?utm_source=chatgpt].

Mechanism of Action

While the exact mechanism of action of this compound is not clear from the available literature, it has been suggested that it inhibits CHIKV replication . It has also been found to inhibit some metabolic enzymes such as AChE .

Future Directions

The future directions for research on this compound could include further exploration of its antiviral and antimicrobial activities, as well as its potential use in the treatment of various diseases . Additionally, further studies could investigate its mechanism of action and potential side effects .

properties

IUPAC Name

[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-[2-(difluoromethylsulfonyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClF2N7O3S/c23-14-5-7-15(8-6-14)32-20-18(28-29-32)19(26-13-27-20)30-9-11-31(12-10-30)21(33)16-3-1-2-4-17(16)36(34,35)22(24)25/h1-8,13,22H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWHREKUQJJCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)C5=CC=CC=C5S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClF2N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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